4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
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Overview
Description
“4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride” is a chemical compound with the molecular formula C9H11BrClN . It is a derivative of indenamine, which is a class of organic compounds known for their interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a methylamine group attached to an indenamine core . The presence of these functional groups can significantly influence the chemical properties and reactivity of the compound.Scientific Research Applications
Synthesis and Antimicrobial Activity
Research indicates the synthesis of novel compounds with potential antimicrobial and cytotoxic activities. For instance, a series of derivatives were prepared through a synthetic pathway involving the formation of a specific intermediate, which was then transformed into compounds evaluated for antibacterial and cytotoxic properties. Compounds exhibited good antibacterial activity and cytotoxic activity in vitro, highlighting the potential for developing new therapeutic agents (Noolvi et al., 2014).
Inhibition of Serotonin Uptake
Another study focused on the pharmacological profile of a compound structurally similar to 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine; hydrochloride. It was found to be a potent antagonist of serotonin depletion in the brain, suggesting a possible role in the modulation of serotonin levels and potential applications in neuroscience research (Fuller et al., 1978).
Electrochemical Applications
The indirect anodic oxidation of amines mediated by brominated aryl amines presents a significant advance in electrochemical synthesis. This method demonstrates the conversion of benzyl amines to Schiff bases with high yield, opening new pathways for the synthesis of complex organic molecules through electrochemical methods (Pletcher & Zappi, 1989).
Corrosion Inhibition
Amine derivative compounds have been synthesized and evaluated as corrosion inhibitors on mild steel in an acidic medium. These compounds showed promising results in protecting mild steel against corrosion, indicating their potential applications in materials science and engineering (Boughoues et al., 2020).
Chemical Identification and Synthesis
The identification and synthesis of novel substances for research purposes are critical. A study on the test purchase, identification, and synthesis of a related compound underscores the importance of analytical techniques in confirming the identity of substances used in scientific research, contributing to the body of knowledge on novel psychoactive substances (Power et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences the function of these targets . This interaction often results in changes in cellular processes, leading to the various biological activities mentioned above .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific biological activity being exerted .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects of this compound at the molecular and cellular level would be diverse .
Properties
IUPAC Name |
4-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-12-10-6-5-7-8(10)3-2-4-9(7)11;/h2-4,10,12H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEGEVHJIFKCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C1C=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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